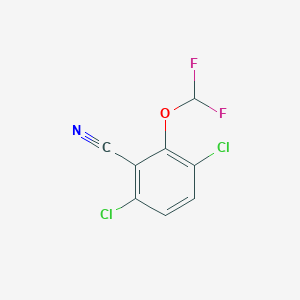
3,6-Dichloro-2-(difluoromethoxy)benzonitrile
説明
3,6-Dichloro-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3Cl2F2NO and a molecular weight of 238.01 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzonitrile typically involves the reaction of 3,6-dichlorobenzonitrile with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
化学反応の分析
Types of Reactions
3,6-Dichloro-2-(difluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
- **Oxidation
Substitution: Products include various substituted benzonitriles.
生物活性
3,6-Dichloro-2-(difluoromethoxy)benzonitrile is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes chlorine and difluoromethoxy groups, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of:
- Chlorine atoms at positions 3 and 6 on a benzene ring.
- A difluoromethoxy group (-OCHF₂) at position 2.
- A nitrile group (-CN) attached to the benzene ring.
This arrangement enhances the compound's lipophilicity and may facilitate its interaction with biological membranes and molecular targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. The presence of electronegative atoms such as chlorine and fluorine can enhance the compound's reactivity, potentially leading to:
- Enzyme inhibition: The nitrile group may interact with active sites on enzymes, inhibiting their function.
- Receptor modulation: The difluoromethoxy group may influence receptor binding affinities, altering signaling pathways.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological effects, including:
- Antimicrobial activity: Compounds containing halogen substituents are often investigated for their ability to inhibit microbial growth.
- Anticancer properties: Studies have suggested that similar compounds can disrupt cellular processes in cancer cells, leading to apoptosis or differentiation.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3,5-Dichloro-2-(difluoromethoxy)benzonitrile | Enzyme Inhibition | |
| 3-Chloro-4-fluorobenzonitrile | Antimicrobial | |
| 4-Chloro-3-(difluoromethoxy)phenylacetonitrile | Anticancer |
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Inhibition of SARS-CoV-2 Mpro : A study identified novel inhibitors for the main protease (Mpro) of SARS-CoV-2 using a library that included compounds with similar functionalities. While specific data on this compound was not highlighted, it suggests potential antiviral applications for structurally related compounds .
- Differentiation Induction in Cancer Cells : Research demonstrated that certain tubulin-binding molecules can induce differentiation in acute myeloid leukemia (AML) cells. Although not directly tested on this compound, this highlights the importance of structural motifs in modulating cancer cell behavior .
特性
IUPAC Name |
3,6-dichloro-2-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-5-1-2-6(10)7(4(5)3-13)14-8(11)12/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJZNXOENDGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















